molecular formula C20H16ClN3O5 B2419576 N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-chlorophenoxy)acetamide CAS No. 1396764-83-2

N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-chlorophenoxy)acetamide

Cat. No.: B2419576
CAS No.: 1396764-83-2
M. Wt: 413.81
InChI Key: LXIDQDHXJGLBFD-UHFFFAOYSA-N
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Description

N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-chlorophenoxy)acetamide is a useful research compound. Its molecular formula is C20H16ClN3O5 and its molecular weight is 413.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Synthetic Applications

The compound's role in synthetic chemistry has been highlighted through its use as an electrophilic building block for the formation of heterocyclic compounds. For instance, Janardhan et al. (2014) demonstrated its utility in synthesizing fused thiazolo[3,2-a]pyrimidinones, showcasing a synthetic route that results in acceptable yields by eliminating by-products such as aniline or 2-aminobenzothiazole (Janardhan et al., 2014).

Photovoltaic Efficiency and Ligand-Protein Interactions

The compound's derivatives have been investigated for their potential in enhancing photovoltaic efficiency and as photosensitizers in dye-sensitized solar cells (DSSCs). Mary et al. (2020) conducted studies on similar analogs, highlighting their good light harvesting efficiency and potential use in photovoltaic cells. Additionally, these compounds' ligand-protein interactions were studied, particularly with Cyclooxygenase 1 (COX1), indicating their relevance in medicinal chemistry (Mary et al., 2020).

Biological Evaluation for Medical Imaging

In the context of medical imaging, specifically positron emission tomography (PET), compounds structurally related to N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-chlorophenoxy)acetamide have been synthesized and evaluated. These compounds, such as fluoroethoxy and fluoropropoxy substituted derivatives, showed high in vitro affinity and selectivity for peripheral benzodiazepine receptors, suggesting their utility in studying neurodegenerative disorders through PET imaging (Fookes et al., 2008).

Antimicrobial and Herbicidal Activities

Properties

IUPAC Name

N-[6-(1,3-benzodioxol-5-ylmethoxy)pyrimidin-4-yl]-2-(2-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O5/c21-14-3-1-2-4-15(14)26-10-19(25)24-18-8-20(23-11-22-18)27-9-13-5-6-16-17(7-13)29-12-28-16/h1-8,11H,9-10,12H2,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIDQDHXJGLBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)COC3=NC=NC(=C3)NC(=O)COC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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